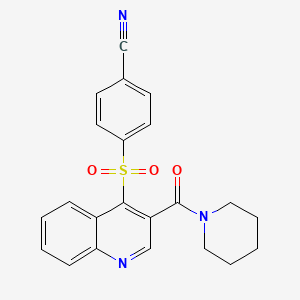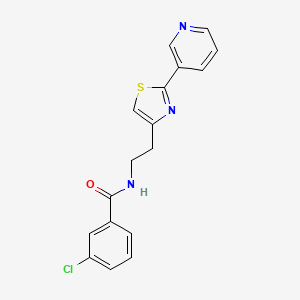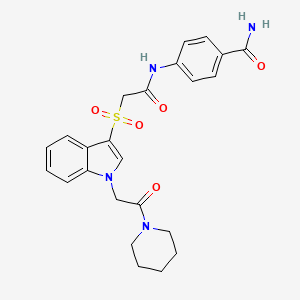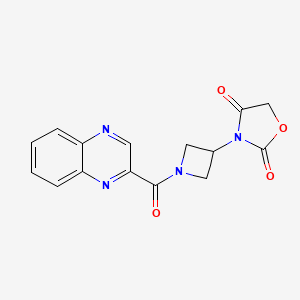![molecular formula C10H16O2 B2377717 (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 340023-03-2](/img/structure/B2377717.png)
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol” is a chemical compound with the IUPAC name (2-oxabicyclo[2.2.2]octan-4-yl)methanol . It has a molecular weight of 142.2 . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for “(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol” is 1S/C8H14O2/c9-5-8-3-1-7(2-4-8)10-6-8/h7,9H,1-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol” is an oil-like substance . It has a molecular weight of 142.2 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Synthesis of Taxol C,D Ring System
The functionalized bicyclic oxetanes, derivatives of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol, have been explored in the synthesis of the taxol C,D ring system. These heterocycles demonstrate the ability to undergo nucleophilic addition to ketones, which is significant in complex organic synthesis (Paquette & Thompson, 1993).
Tandem Prins/Wagner/Ritter Process
This compound is involved in the synthesis of novel classes of (3-oxabicyclo[4.2.0]octanyl)amides via a three-component coupling process. This represents a significant development in the creation of complex organic structures (Subba Reddy et al., 2015).
Formation of Dioxatricyclo and Oxabicyclo Systems
Studies have shown that this compound plays a role in the formation of various complex ring systems like dioxatricyclo[3.2.1.03,6]octane and oxabicyclo[2.2.2]octane, which are crucial in synthetic organic chemistry (Mosimann & Vogel, 2000).
Reactivity and Mechanism Studies
Study of Radical Cations
Research into vinylcyclopropane radical cations, related to this compound, provides insights into their structure and reactivity. This is important for understanding electron-transfer photochemistry in organic chemistry (Herbertz & Roth, 1998).
Reactions in Organic Synthesis
This compound is also involved in various reactions such as the Mitsunobu reaction and ring expansions, which are pivotal in the synthesis of chiral-bridged azepanes and other complex organic molecules (Wojaczyńska et al., 2012).
Methanolysis Studies
Investigations into the selective methanolysis of related bicyclic dione systems have been conducted, highlighting the influence of substituents on reaction pathways. This research aids in understanding synthetic procedures leading to piperidine systems (Verbist et al., 2004).
Dielectric Anomalies in Co-crystals
The co-crystal of a similar compound with 4,4′-biphenol exhibits dielectric anomalies coupled with structural phase transitions, indicating potential applications in materials science (Ning et al., 2014).
Catalysis in Reduction Reactions
This compound has been studied in the context of homogeneous catalysis by ruthenium and rhodium complexes for the reduction of organic substrates using methanol as a hydrogen donor, which is significant for green chemistry applications (Smith & Maitlis, 1985).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-10-5-3-9(7-11,4-6-10)8-12-10/h2,11H,1,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTTYNMDNSUNMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CCC(CC1)(CO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)
![N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2377640.png)




![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)

![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)
![5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2377651.png)

